N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is a structurally complex molecule featuring an adamantane backbone substituted with methyl groups at the 3- and 5-positions, coupled to a carboxamide-linked 3-chloro-4-fluorophenyl moiety. The adamantane core is renowned for its rigidity and lipophilicity, which often enhances bioavailability and metabolic stability in pharmaceutical applications .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFNO/c1-17-6-12-7-18(2,9-17)11-19(8-12,10-17)16(23)22-13-3-4-15(21)14(20)5-13/h3-5,12H,6-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXXGHFQTINOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC(=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with 3-chloro-4-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the adamantane core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for selective reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection or anti-inflammatory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and synthetic parallels:
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Core Structure Differences :
- The adamantane carboxamide lacks the planar heterocyclic quinazoline core seen in compounds 3a, 3c, and 3d. Adamantane’s three-dimensional rigidity may enhance membrane permeability compared to flat quinazolines, which are prone to π-π stacking interactions .
Substituent Effects: Halogenation: The 3-chloro-4-fluorophenyl group in the target compound shares similarities with 3d but differs in the absence of a nitro group. Methoxy vs. Halogen: Compound 3a’s 4-methoxyphenyl group is electron-donating, which may increase solubility but reduce binding affinity in hydrophobic pockets compared to halogenated aryl groups.
Synthetic Pathways: The synthesis of quinazoline derivatives (3a, 3c, 3d) involves formamidine intermediates and nitro-group incorporation .
Analytical Characterization :
- Spectrophotometric methods, such as those described for cadmium detection (–5), could theoretically apply to quantifying adamantane carboxamides. For instance, complexation with metal ions or surfactants (e.g., Triton X-100) might enable UV-Vis analysis, though this remains speculative .
Biological Activity
N-(3-chloro-4-fluorophenyl)-3,5-dimethyladamantane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Chemical Formula : C₁₄H₁₈ClF₁N₂O
- Molecular Weight : 284.76 g/mol
- IUPAC Name : this compound
The biological activity of this compound has been linked to its interactions with various molecular targets. Preliminary studies suggest that it may function as an inhibitor of specific pathways involved in cell proliferation and apoptosis.
- Inhibition of MDM2 : Similar compounds have demonstrated the ability to inhibit the MDM2 protein, which is crucial for regulating p53, a key tumor suppressor. The inhibition of MDM2 leads to the activation of p53, promoting apoptosis in cancer cells .
- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low micromolar range, indicating potent biological effects .
Table 1: Summary of Biological Activities
| Compound Name | Target | Activity | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 33 | MDM2 | Inhibition | 0.15 | |
| Compound 39 | Various Cancer Cell Lines | Antiproliferative | 0.22 - 0.24 | |
| This compound | p53 Activation | Apoptosis Induction | TBD |
Clinical Implications
In vivo studies have shown that oral administration of structurally similar compounds can lead to significant tumor regression in xenograft models. For example, a related compound achieved an 86% regression rate in tumor size following treatment at a dosage of 100 mg/kg . The implications for this compound suggest potential use in targeted cancer therapies.
Q & A
Q. Table 1. Key Reaction Conditions for Amide Coupling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
